Diisopropyl selenide
Description
Properties
IUPAC Name |
2-propan-2-ylselanylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Se/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIKDUWYQKLRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Se]C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37773-02-7 | |
| Record name | 2-(propan-2-ylselanyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diisopropyl Selenide
Methodological Refinements and Optimization Strategies in Diisopropyl Selenide (B1212193) Production
Impact of Reaction Parameters (Temperature, Stoichiometry, Time) on Diisopropyl Selenide Synthesis
While comprehensive studies focusing exclusively on the optimization of this compound synthesis are not extensively documented in the literature, the impact of key reaction parameters can be inferred from general principles of organoselenium chemistry and studies on analogous dialkyl selenides. The synthesis of this compound is a typical S_N2 reaction, and its efficiency is governed by temperature, stoichiometry, and reaction time.
Stoichiometry: The molar ratio of the reactants is a critical factor in maximizing the yield of this compound. In the synthesis of dialkyl selenides, the stoichiometry of the reducing agent used to form the selenide anion and the subsequent alkyl halide is pivotal. For the reduction of selenium to sodium selenide using sodium borohydride, an excess of NaBH₄ is often employed to ensure the complete conversion of selenium. nih.gov Subsequently, a slight excess of the isopropyl halide is typically used to drive the reaction towards the formation of the dialkyl selenide and ensure that all the highly nucleophilic selenide is consumed.
Reaction Time: The duration of the reaction is another important parameter. The reaction time needs to be sufficient to allow for the complete formation of the sodium selenide and its subsequent reaction with the isopropyl halide. In studies on other dialkyl selenides, the initial formation of sodium selenide is often completed within an hour. nih.gov The subsequent alkylation step can vary from a few hours to overnight, depending on the reactivity of the alkyl halide and the reaction temperature. Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times can increase the likelihood of side reactions or decomposition of the product.
The following interactive table summarizes the general influence of these parameters on the synthesis of dialkyl selenides, which is applicable to this compound:
| Parameter | Effect on Yield | Considerations |
| Temperature | Increases reaction rate, but can also increase elimination side-products. | Optimal temperature is a balance between reaction rate and selectivity. |
| Stoichiometry | Excess reducing agent ensures complete formation of selenide. Excess alkyl halide drives the reaction to completion. | Precise control is needed to avoid waste and side reactions. |
| Time | Sufficient time is required for complete reaction. | Prolonged times can lead to product degradation or side reactions. |
Comparative Studies with Less Sterically Hindered Analogues (e.g., Dimethyl Selenide, Diethyl Selenide) on Synthetic Accessibility
The reaction proceeds via an S_N2 mechanism, where the selenide nucleophile attacks the carbon atom bearing the halogen. The rate of an S_N2 reaction is highly sensitive to steric hindrance at the reaction center. Primary alkyl halides, such as methyl iodide and ethyl bromide, are much more susceptible to nucleophilic attack than secondary alkyl halides like 2-bromopropane.
Dimethyl Selenide and Diethyl Selenide: The synthesis of dimethyl selenide and diethyl selenide typically proceeds with high yields. unt.eduwikipedia.org The primary nature of the methyl and ethyl halides allows for easy access of the selenide nucleophile to the electrophilic carbon, leading to a faster reaction and fewer competing elimination reactions.
The following interactive table provides a comparative overview of the synthetic accessibility of these dialkyl selenides:
| Compound | Alkyl Halide | Steric Hindrance | Typical Yield | Synthetic Accessibility |
| Dimethyl Selenide | Primary (e.g., CH₃I) | Low | High | High |
| Diethyl Selenide | Primary (e.g., CH₃CH₂Br) | Low | High | High |
| This compound | Secondary (e.g., (CH₃)₂CHBr) | High | Moderate to Poor | Lower |
Advanced Spectroscopic and Analytical Characterization for Research on Diisopropyl Selenide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Diisopropyl Selenide (B1212193)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, including organoselenium species. For diisopropyl selenide, ¹H, ¹³C, and ⁷⁷Se NMR provide critical information about the arrangement of atoms and the electronic environment around the selenium atom.
¹H, ¹³C, and ⁷⁷Se NMR Spectroscopic Analysis
This compound possesses the molecular formula C₆H₁₄Se, with the structure (CH₃)₂CH-Se-CH(CH₃)₂. The NMR spectra are typically acquired in deuterated solvents such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to display signals characteristic of the isopropyl groups. Each isopropyl group contains a methine proton (CH) and a methyl group (CH₃). Due to the symmetry of the molecule, only one type of methine proton and one type of methyl proton are anticipated. The methine proton is expected to appear as a septet due to coupling with the six equivalent protons of the two methyl groups. The methyl protons are expected to appear as a doublet due to coupling with the single methine proton.
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the distinct carbon environments. For this compound, two types of carbon signals are expected: one for the methine carbon (CH) and one for the methyl carbon (CH₃) of the isopropyl groups.
⁷⁷Se NMR Spectroscopy: Selenium-77 (⁷⁷Se) is an NMR-active nucleus, albeit with a low natural abundance (7.63%) and a long spin-lattice relaxation time, which can make its detection challenging huji.ac.il. However, ⁷⁷Se NMR provides direct information about the selenium atom's electronic environment. For dialkyl selenides like this compound, ⁷⁷Se chemical shifts typically fall within a specific range, often observed between +200 and +700 ppm relative to dimethyl selenide (Me₂Se) as a reference huji.ac.il.
Investigation of Chemical Shifts and Coupling Constants in this compound Systems
The precise chemical shifts and coupling constants obtained from NMR experiments are crucial for confirming the structure and purity of this compound.
Chemical Shifts:
¹H NMR: Based on analogous compounds, the methine proton (CH) of the isopropyl group in this compound is expected to resonate around δ 2.5-3.0 ppm, appearing as a septet. The methyl protons (CH₃) are expected to resonate around δ 1.0-1.5 ppm, appearing as a doublet researchgate.netchemicalbook.com.
¹³C NMR: The methine carbon (CH) of the isopropyl group is anticipated to appear around δ 55-56 ppm, while the methyl carbon (CH₃) is expected around δ 30-31 ppm researchgate.net.
⁷⁷Se NMR: The ⁷⁷Se chemical shift for dialkyl selenides is sensitive to the alkyl substituents. While specific data for this compound is not extensively published, related dialkyl selenides suggest shifts in the aforementioned range, with variations depending on the steric and electronic effects of the isopropyl groups.
Coupling Constants:
¹H-¹H Coupling: The characteristic coupling between the methine proton and the six methyl protons in the isopropyl groups will manifest as a septet for the methine proton and a doublet for the methyl protons, with a typical coupling constant (³J(H,H)) of approximately 6-7 Hz.
¹H-⁷⁷Se and ¹³C-⁷⁷Se Coupling: Coupling between selenium and adjacent protons or carbons (¹J(Se,H) and ¹J(Se,C)) is often observed as satellite peaks in the ¹H and ¹³C NMR spectra, respectively, due to the presence of the ⁷⁷Se isotope huji.ac.il. One-bond selenium-proton coupling constants (¹J(⁷⁷Se,¹H)) typically range from 50 to 150 Hz, while one-bond selenium-carbon coupling constants (¹J(⁷⁷Se,¹³C)) are generally in the range of 100-200 Hz huji.ac.ilsemanticscholar.org. Longer-range couplings (e.g., ²J, ³J) are also observable and can provide further structural insights huji.ac.il.
Computational Approaches to ⁷⁷Se NMR Chemical Shifts in Organoselenium Compounds
Computational methods, particularly Density Functional Theory (DFT), play a significant role in predicting and understanding ⁷⁷Se NMR chemical shifts and coupling constants in organoselenium compounds acs.orgresearchgate.netacs.org. These calculations can aid in the assignment of complex spectra and provide insights into the electronic and structural factors influencing the observed shifts acs.orgresearchgate.netresearchgate.net. Studies have shown that computational predictions can achieve good agreement with experimental ⁷⁷Se NMR data, enabling the assignment of resonances and the investigation of subtle structural effects, such as torsional angles around the C-Se-C bond acs.orgacs.org. Advanced computational protocols often combine molecular dynamics with quantum chemistry to account for conformational flexibility and solvent effects, leading to more accurate predictions researchgate.net.
Vibrational and Electronic Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is invaluable for identifying functional groups and confirming the presence of specific bonds within a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy probes the vibrational modes of molecules, providing a fingerprint that can be used for identification and structural confirmation. For this compound, FTIR analysis would reveal characteristic absorption bands associated with its functional groups.
The presence of the C-Se bond is a key feature. While direct FTIR data for this compound is not extensively detailed in the provided literature, studies on similar organoselenium compounds indicate that C-Se stretching vibrations typically appear in the fingerprint region of the infrared spectrum, often in the range of 500-700 cm⁻¹ hbni.ac.inresearchgate.netoup.com. Raman spectroscopy studies on this compound have assigned C-Se stretching vibrations to specific bands, suggesting their presence in the vibrational spectrum oup.com. Additionally, the isopropyl groups will exhibit characteristic C-H stretching vibrations in the region of 2800-3000 cm⁻¹, as well as bending and deformation modes in the fingerprint region.
Chromatographic and Mass Spectrometric Techniques for Purity Assessment and Byproduct Profiling
Chromatographic and mass spectrometric techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities or byproducts that may arise during its synthesis or storage.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique widely used for the analysis of volatile and semi-volatile organic compounds. It allows for the separation of components in a mixture based on their boiling points and affinities for the stationary phase (GC), followed by their detection and identification based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS) oup.compsu.edunih.gov. For this compound (C₆H₁₄Se), GC-MS would be employed to determine its purity and to detect any related organoselenium impurities or synthetic byproducts. The molecular ion peak (M⁺) is expected around m/z 166.02553 uni.lu. Characteristic fragmentation patterns, such as the loss of methyl or isopropyl groups, would provide further structural confirmation oup.com. The technique can also employ internal standards, such as propofol, to aid in quantitative analysis oup.compsu.edu.
High-Performance Liquid Chromatography (HPLC): HPLC is another vital technique for assessing the purity of chemical compounds, particularly those that may not be sufficiently volatile for GC analysis or that are thermally labile. HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase, allowing for the quantification of the target analyte and the detection of impurities .
Other Techniques: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be utilized for the elemental quantification of selenium content, providing an independent measure of the selenium concentration in the sample .
Compound List:
this compound
Chemical Reactivity and Mechanistic Investigations of Diisopropyl Selenide
Exploration of Electrophilic and Nucleophilic Behavior of the Selenium Atom in Diisopropyl Selenide (B1212193)
The selenium atom in diisopropyl selenide exhibits a dual nature, capable of acting as both a nucleophile and an electrophile under different reaction conditions. Its electron-rich nature, influenced by the two isopropyl groups, enhances its nucleophilicity.
Substitution Reactions: this compound readily undergoes substitution reactions. Treatment with halogens such as bromine (Br₂) or iodine (I₂) in dichloromethane (B109758) leads to the formation of dihalides, for example, diisopropylselenium dibromide ((iPr)₂SeBr₂) . Reaction with potassium cyanide (KCN) can yield selenocyanate (B1200272) derivatives, although moderate yields are often observed due to competing side reactions . The steric bulk of the isopropyl groups can influence the kinetics of these reactions, potentially retarding them compared to less hindered selenides .
Table 1: Substitution Reactions of this compound
| Reaction Type | Reagent(s) | Product(s) | Notes |
|---|---|---|---|
| Halogenation | Br₂ or I₂ | Dihalides (e.g., (iPr)₂SeBr₂) | In dichloromethane |
Oxidation Reactions: The selenium atom can be oxidized to higher oxidation states. Reaction with mild oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) in aprotic solvents yields diisopropyl selenoxide ((iPr)₂Se=O), an intermediate that is often thermally unstable . Stronger oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA), can convert this compound to the more stable diisopropyl selenone ((iPr)₂Se=O₂) . The steric hindrance from the isopropyl groups can also affect the rates of these oxidation processes .
Table 2: Oxidation Reactions of this compound
| Oxidizing Agent | Product(s) | Notes |
|---|---|---|
| H₂O₂ or TBHP | Diisopropyl selenoxide | Thermally unstable, prone to further oxidation |
Radical Cation Chemistry of Alkyl Selenides and Derivatives
Alkyl selenides, including this compound, can form radical cations. Research indicates that this compound is capable of forming radical cation salts that exhibit high electrical conductivity vdoc.pub. The generation and study of such species are important for understanding electron transfer processes and the electronic properties of organoselenium compounds. The ESR spectra of radical cations derived from selenium compounds have been a subject of investigation, providing insights into their electronic structure and stability vdoc.pub.
Table 3: Radical Cation Chemistry of this compound
| Compound | Property/Observation | Reference |
|---|
This compound in Asymmetric Transformations and Catalytic Intermediates
While this compound itself is an achiral molecule, its fundamental chemical reactivity, particularly concerning the selenium atom's electronic and steric properties, provides a basis for understanding more complex organoselenium chemistry. The principles governing the behavior of dialkyl selenides are foundational for developing chiral selenium catalysts and understanding the mechanisms in asymmetric transformations involving selenium.
The mdpi.comnih.gov-sigmatropic rearrangement of allylic selenides is a significant synthetic methodology for creating chiral organoselenium compounds, often leading to the formation of a new stereocenter at the carbon atom bonded to selenium mdpi.comnih.govchinesechemsoc.orgrsc.orgacs.org. These rearrangements typically involve the oxidation of an allylic selenide to a selenoxide or selenimide, which then undergoes a sigmatropic shift nih.gov. Catalytic systems, often employing chiral transition metal complexes, are crucial for inducing enantioselectivity in these processes mdpi.comchinesechemsoc.orgrsc.org. For instance, chiral N,N′-dioxide cobalt(II) complexes or rhodium catalysts have been employed to promote the asymmetric mdpi.comnih.gov-sigmatropic rearrangement of allylic selenides with α-diazo pyrazoleamides, yielding optically active selenides with quaternary C–Se stereocenters in high yields and enantioselectivities mdpi.comchinesechemsoc.org. The mechanism involves the transfer of chirality from the selenium atom to the carbon center chinesechemsoc.org. Although these specific reactions typically utilize allylic selenides, the understanding of selenium's reactivity, as exemplified by simpler dialkyl selenides like this compound, is vital for the design and optimization of such advanced synthetic strategies.
Table 4: Examples of Asymmetric mdpi.comnih.gov-Sigmatropic Rearrangements of Allylic Selenides
| Catalyst System | Substrates (Allylic Selenides) | Co-reagent (e.g., Diazo compound) | Yield | Enantioselectivity (ee) | Product Type | Reference |
|---|---|---|---|---|---|---|
| Chiral N,N′-dioxide cobalt(II) complex | Allylic selenides | α-Diazo pyrazoleamides | Up to 99% | Up to 97% | Optically active selenides with quaternary C–Se stereocenter | mdpi.comchinesechemsoc.org |
Enantioselective hydroselenation reactions are valuable for the stereoselective introduction of selenium into organic molecules. These reactions typically involve the addition of a selenium-hydrogen bond across an unsaturated C–C or C–heteroatom bond in a stereocontrolled manner, often catalyzed by transition metal complexes mdpi.com. For example, rhodium-catalyzed enantioselective hydroselenation of styrene (B11656) has been reported, leading to chiral selenides mdpi.com. The development of such catalytic systems relies on a deep understanding of selenium's coordination chemistry and reactivity, principles that are also relevant to the study of simpler dialkyl selenides.
Chiral selenides have emerged as effective catalysts in various asymmetric transformations, including conjugate addition and protonation reactions. Copper(I) complexes, often in combination with chiral ligands such as (R,Rₚ)-TANIAPHOS, have been successfully employed to catalyze the asymmetric conjugate addition and protonation of selenols with α-substituted α,β-unsaturated thioamides mdpi.comresearchgate.net. These reactions afford α-chiral β-selenothioamides with high to excellent yields and enantioselectivities, sometimes exceeding 99% ee mdpi.comresearchgate.net. The catalytic system has also been applied to the asymmetric selenation of β-substituted α,β-unsaturated thioamides, demonstrating broad substrate scope and high stereocontrol mdpi.comresearchgate.net. These advancements highlight the growing importance of chiral selenium species as catalysts in modern organic synthesis.
Table 5: Asymmetric Conjugation/Protonation Reactions Catalyzed by Chiral Selenides
| Catalyst System | Nucleophile/Substrate Type | Electrophile/Substrate Type | Yield | Enantioselectivity (ee) | Product Type | Reference |
|---|---|---|---|---|---|---|
| Cu(CH₃CN)₄PF₆ / (R,Rₚ)-TANIAPHOS | Selenols | α-substituted α,β-unsaturated thioamide | High to excellent | Up to >99% | α-chiral β-selenothioamide | mdpi.comresearchgate.net |
Compound List:
this compound
Diisopropyl selenium dibromide
Diisopropyl selenoxide
Diisopropyl selenone
Allylic selenides
Allylic sulfides
Allylic selenoxides
Allylic selenimides
Selenols
α-Diazo pyrazoleamides
Chiral selenides
Chiral N,N′-dioxide cobalt(II) complex
Rhodium catalysts
Copper(I) complexes
(R,Rₚ)-TANIAPHOS
α-substituted α,β-unsaturated thioamide
β-substituted α,β-unsaturated thioamide
α-chiral β-selenothioamide
β-substituted α-chiral β-selenothioamide
Styrene
Selenocyanate derivatives
Hydrogen peroxide (H₂O₂)
tert-Butyl hydroperoxide (TBHP)
meta-Chloroperoxybenzoic acid (mCPBA)
Potassium cyanide (KCN)
Bromine (Br₂)
Iodine (I₂)
Applications of Diisopropyl Selenide in Materials Science and Engineering
Diisopropyl Selenide (B1212193) as a Precursor in Semiconductor Materials Growth
The precise control over stoichiometry and crystalline structure is paramount in semiconductor fabrication. Diisopropyl selenide offers a means to introduce selenium into semiconductor lattices with a degree of control that is crucial for achieving desired material properties.
This compound has been successfully employed as a selenium precursor in the Metalorganic Vapor Phase Epitaxy (MOVPE) of zinc selenide (ZnSe), a II-VI semiconductor with significant applications in optoelectronics researchgate.netkoreascience.krmit.educapes.gov.brwikipedia.org. In MOVPE, volatile organometallic compounds are introduced into a reaction chamber where they decompose on a heated substrate to form a thin film. DIPSe, when combined with zinc-containing precursors such as diethyl zinc (DEZn) or dimethyl zinc (DMZn), allows for the epitaxial growth of high-quality ZnSe layers on substrates like gallium arsenide (GaAs) researchgate.netkoreascience.kr.
Research indicates that using DIPSe in conjunction with DEZn can yield epitaxial ZnSe layers with good surface morphology and crystalline quality within a temperature range of 380–500°C and pressures between 30–400 Torr researchgate.net. At optimal conditions, such as a growth temperature of approximately 450°C, DIPSe facilitates the deposition of single-crystalline ZnSe layers koreascience.kr. Comparative studies have shown that DIPSe, when used at 400°C, results in a full width at half maximum (FWHM) of approximately 400 arcsec for the (004) reflection in X-ray diffraction, indicating good crystalline quality researchgate.net. This is comparable to other precursors like ditertiarybutylselenide (DTBSe) grown at 315°C (360 arcsec FWHM), though diethylselenide (DESe) grown at a higher temperature of 480°C exhibits superior structural quality (300 arcsec FWHM) researchgate.net.
Table 1: ZnSe MOVPE Growth Parameters and Film Quality
| Selenium Precursor | Zinc Precursor | Substrate | Growth Temperature (°C) | Pressure (Torr) | FWHM (004, arcsec) | Carbon Incorporation | Notes | Source(s) |
| This compound (DIPSe) | Diethyl Zinc (DEZn) | GaAs | 380–500 | 30–400 | ~400 (at 400°C) | Negligible | High quality epilayers; improved optical and crystal quality at 500°C. Relaxation achieved at ~1.5 µm thickness. | researchgate.netresearchgate.net |
| This compound (DIPSe) | Dimethyl Zinc (DMZn) | GaAs | ~450 | 300 | Not specified | Negligible | Good morphology and crystal quality; eliminates premature gas-phase reactions. | koreascience.kr |
| Diethyl Selenide (DESe) | Diethyl Zinc (DEZn) | GaAs | 480 | Not specified | ~300 | Not specified | Superior structural quality compared to DIPSe at higher temperatures; relaxation achieved at <1 µm thickness. | researchgate.net |
| Ditertiarybutyl Selenide (DTBSe) | Not specified | GaAs | 315 | Not specified | ~360 | Not specified | Allows for lower growth temperatures. | researchgate.net |
A significant challenge in MOVPE is the occurrence of premature gas-phase reactions between precursors, which can lead to the formation of unwanted particles and degrade film quality. This compound is noted for its ability to mitigate these premature reactions koreascience.kr. This is attributed to the molecular structure of DIPSe, where the branched isopropyl groups may influence the precursor's thermal stability and decomposition pathway, leading to a more controlled reaction profile at the substrate surface compared to more reactive precursors like diallyl selenide (DASe) koreascience.kr.
The incorporation of carbon impurities into the semiconductor lattice can detrimentally affect its electronic and optical properties. This compound is recognized for its capability to achieve negligible carbon incorporation in ZnSe films, even at high molar ratios of selenium to zinc koreascience.kr. This characteristic is crucial for producing high-purity semiconductor materials. Furthermore, the molecular structure of DIPSe can facilitate lower growth temperatures, which are advantageous for reducing native defect formation, improving dopant incorporation, and enhancing interface control koreascience.kr. For instance, DIPSe allows for high-quality ZnSe growth at temperatures around 450°C, a notable reduction compared to some other selenium precursors that may require temperatures above 500°C for acceptable growth rates koreascience.kr.
Beyond II-VI semiconductors, this compound and related organoselenium compounds are investigated for their utility in synthesizing other metal chalcogenide materials. While direct evidence of DIPSe as a primary precursor for growing indium selenide (InSe) thin films via MOVPE is less prevalent in the literature, its relevance in InSe-based device fabrication has been noted, particularly in the context of high-performance photodetectors . Organoselenium compounds, including those with isopropyl groups, are generally recognized for their role in the synthesis of various metal selenides, such as indium selenide nanoparticles and thin films, often through colloidal methods or chemical vapor deposition (CVD) researchgate.netpsu.eduresearchgate.net. These precursors facilitate controlled nucleation and growth of these materials, contributing to their unique properties for applications in electronics and energy conversion researchgate.netpsu.edu.
This compound can act as a precursor to achieve controlled nucleation and tailor the morphology of synthesized materials in both Chemical Vapor Deposition (CVD) and solvothermal processes . In these methods, the decomposition of DIPSe provides selenium atoms that participate in the formation of new solid phases. By carefully adjusting parameters such as precursor concentration, reaction temperature, and the presence of capping agents or surfactants (e.g., oleylamine), researchers can influence the size, shape, and crystalline structure of the resulting particles or films . These parameters control the kinetics of nucleation and growth, allowing for the directed synthesis of nanostructures with specific morphologies and properties.
Metalorganic Vapor Phase Epitaxy (MOVPE) of II-VI Semiconductors (e.g., ZnSe, CdSe) Using this compound
Utilization in Advanced Thin Film Deposition Techniques
This compound is recognized as a selenium precursor for Chemical Vapor Deposition (CVD) applications, including the deposition of II-VI materials dockchemicals.com. Its properties also make it a candidate for other advanced thin-film deposition techniques such as Atomic Layer Deposition (ALD). ALD is a surface-controlled deposition method that allows for precise control over film thickness at the atomic level, making it highly desirable for fabricating nanoscale devices dockchemicals.comacs.org. While bis(trialkylsilyl)selenides are more commonly cited for ALD of metal selenides like ZnSe and In₂Se, the general class of organoselenium compounds, including dialkyl selenides, are explored for their potential in this area due to their controlled decomposition and reactivity acs.org. The volatility and thermal stability of DIPSe make it suitable for delivery in ALD systems, potentially enabling the growth of various metal selenide thin films.
Compound List
this compound (DIPSe)
Zinc Selenide (ZnSe)
Diethyl Zinc (DEZn)
Dimethyl Zinc (DMZn)
Diethyl Selenide (DESe)
Ditertiarybutyl Selenide (DTBSe)
Indium Selenide (InSe)
Diallyl Selenide (DASe)
Cadmium Selenide (CdSe)
Indium Selenide Nanoparticles
Indium Selenide Thin Films
Cadmium Selenide Quantum Dots
Bis(trialkylsilyl)selenides
Coordination Chemistry and Ligand Design Incorporating Diisopropyl Selenide Moieties
Diisopropyl Selenide (B1212193) as a Ligand in Organometallic and Transition Metal Complexes
Diisopropyl selenide, (CH₃)₂CH-Se-CH(CH₃)₂, is classified as a selenoether. In coordination chemistry, selenoethers function as neutral, two-electron σ-donor ligands. The selenium atom, being a soft Lewis base according to the Hard and Soft Acids and Bases (HSAB) theory, forms stable coordinate bonds primarily with soft Lewis acids, such as late transition metals in low oxidation states (e.g., Ag(I), Au(I), Pd(II), Pt(II)) and other soft metal centers.
Synthesis and Structural Characterization of Metal Complexes with Diisopropyl-Containing Selenophosphine Ligands (e.g., Iridium(III), Iron(II), Cadmium(II))
A more common and versatile approach involves the incorporation of the isopropyl selenide moiety into multidentate ligands, particularly those also containing phosphorus donor atoms, such as selenophosphine or diselenoimidodiphosphinate ligands. These ligands combine the properties of both soft selenium and soft phosphorus donors, leading to stable chelate complexes.
Iron(II) Complexes: A notable example is the synthesis of bis(tetraisopropyldiselenoimidodiphosphinato)iron(II), [Fe{(SePiPr₂)₂N}₂]. rsc.orgresearchgate.net This complex is synthesized via the reaction of anhydrous iron(II) chloride with potassium(tetraisopropyldiselenoimidodiphosphinate) in a suitable organic solvent. The resulting complex is a single-source precursor for the synthesis of iron selenide nanocrystals. rsc.orgresearchgate.net X-ray crystallographic analysis reveals that the iron(II) center is coordinated to two bidentate diselenoimidodiphosphinate ligands. Each ligand coordinates through its two selenium atoms, forming a distorted tetrahedral geometry around the iron center. The isopropyl groups on the phosphorus atoms provide steric bulk, which encapsulates the metal center. researchgate.net
Iridium(III) Complexes: While specific Iridium(III) complexes with diisopropyl-containing selenophosphine ligands are not widely reported, the coordination chemistry of iridium with related phosphine (B1218219) selenide ligands is established. For instance, Iridium(I) complexes can undergo oxidative addition to form stable Iridium(III) species. nih.gov The coordination of a ligand such as diisopropyldiselenophosphinate to an Ir(III) center would be expected to form a highly stable chelate complex, with the hard Ir(III) center bonding effectively with the soft selenium donors, often in an octahedral geometry. The steric bulk of the isopropyl groups would play a significant role in dictating the arrangement of other ligands in the coordination sphere.
Principles of Ligand Design Utilizing Steric and Electronic Properties of Isopropyl Selenide Fragments
The design of new ligands is a cornerstone of coordination chemistry, aiming to control the properties of metal complexes for applications in catalysis, materials science, and medicine. The use of isopropyl selenide fragments in ligand design allows for the systematic tuning of both steric and electronic effects. rsc.org
Steric Properties: The primary steric feature of the isopropyl group is its bulkiness. This can be quantified using the concept of the Tolman cone angle, which measures the solid angle occupied by a ligand at the metal center. The two isopropyl groups in a this compound moiety create significant steric hindrance. When incorporated into a ligand, this property can be used to:
Control Coordination Number: The bulk of the ligand can prevent the coordination of additional ligands, favoring lower coordination numbers.
Influence Reaction Rates: Steric shielding of the metal center can slow down or prevent unwanted side reactions, enhancing the selectivity of a catalyst. nih.gov
Stabilize Reactive Species: The steric bulk can provide kinetic stabilization to complexes with unusual geometries or low coordination numbers.
Electronic Properties: The electronic nature of the selenium atom is a key factor in ligand design.
Softness: As a soft donor, selenium preferentially binds to soft metal centers, a principle that guides the selection of metals for complexation. acs.org
σ-Donation: The selenium atom is a strong σ-donor, influencing the electron density at the metal center. The electron-donating nature of the two isopropyl groups further enhances the donor strength of the selenium atom compared to less substituted selenides.
Polarizability: Selenium is highly polarizable, which allows for flexible and strong metal-ligand interactions.
By modifying the ligand backbone or the substituents on the phosphorus atoms in selenophosphine ligands, chemists can fine-tune these steric and electronic parameters to achieve a desired outcome in the resulting metal complex. illinois.edu
Investigation of Coordination Modes and Metal-Selenium Bonding in Selenide Complexes
Ligands incorporating selenide moieties can adopt several coordination modes, which dictate the structure and properties of the resulting metal complexes.
Coordination Modes:
Terminal (Monodentate): A simple selenoether like this compound typically binds to a single metal center.
Chelating (Bidentate): Ligands such as diisopropyldiselenophosphinates, R₂P(Se)Se⁻, or bis(phosphine)selenides, R₂P(Se)-(X)-P(Se)R₂, coordinate to a single metal center through two selenium atoms, forming a stable ring structure. This is a very common mode for ligands containing P-Se moieties. rsc.orgresearchgate.net
Bridging: A selenide (Se²⁻) or a diselenide (Se₂²⁻) ion, or even a neutral selenoether ligand, can bridge two or more metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. acs.orgsoton.ac.uk
Metal-Selenium Bonding: The bond between a metal and a selenium atom is primarily a covalent σ-bond formed by the donation of a lone pair of electrons from selenium to a vacant orbital on the metal. The strength and length of this bond depend on several factors, including the oxidation state and identity of the metal, the coordination number, and the electronic properties of the other ligands in the complex.
X-ray crystallography is the definitive method for determining M-Se bond lengths. A shorter bond length generally indicates a stronger interaction. For example, in the [Fe{(SePiPr₂)₂N}₂] complex, the Fe-Se bond distances are in the range of 2.55-2.58 Å, which is typical for iron(II) coordinated to selenium donors. researchgate.net In cadmium(II) diselenophosphinate complexes, Cd-Se bond lengths are generally found in the range of 2.65-2.75 Å. materialsproject.org These values can be compared to the sum of the covalent radii of the respective atoms to assess the degree of covalent character. The analysis of these structural parameters provides fundamental insights into the nature of the metal-selenium interaction. acs.org
Interactive Data Table: Representative Metal-Selenium Bond Lengths in Complexes with Selenophosphine-type Ligands
| Compound | Metal Center | M-Se Bond Length (Å) | Coordination Geometry |
| [Fe{(SePiPr₂)₂N}₂] researchgate.net | Fe(II) | ~2.57 | Distorted Tetrahedral |
| [Cd(Se₂P(OiPr)₂)₂] | Cd(II) | ~2.70 | Distorted Tetrahedral |
| [IrCl₃(SePEt₃)₂] | Ir(III) | ~2.55 | Octahedral |
| [Zn(Se₂PPh₂)₂] | Zn(II) | ~2.54 | Tetrahedral |
Computational and Theoretical Chemistry Studies on Diisopropyl Selenide
Density Functional Theory (DFT) Investigations of Diisopropyl Selenide (B1212193)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular properties. For diisopropyl selenide, DFT calculations are instrumental in understanding its electronic distribution, preferred conformations, and potential reactivity.
DFT calculations are employed to determine the most stable molecular geometry of this compound. This involves optimizing the positions of all atoms to find the minimum on the potential energy surface. Key parameters predicted include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated. Energetic aspects, such as the total energy of the molecule and the relative energies of different conformers, are crucial for understanding its stability and conformational preferences. For instance, studies on similar dialkyl selenides often reveal that the molecule adopts a bent geometry around the selenium atom, with the isopropyl groups oriented to minimize steric repulsion.
Table 7.1.1: Predicted Geometric Parameters for this compound (Illustrative based on similar compounds)
| Parameter | Value (Å or degrees) | Computational Method (Example) |
| C-Se Bond Length | ~1.95 | DFT (e.g., B3LYP/6-31G(d)) |
| Se-C Bond Length | ~1.95 | DFT (e.g., B3LYP/6-31G(d)) |
| C-Se-C Angle | ~103-107 | DFT (e.g., B3LYP/6-31G(d)) |
| C-C-C Angle (isopropyl) | ~110-114 | DFT (e.g., B3LYP/6-31G(d)) |
| C-Se-C-C Dihedral | ~60-90 | DFT (e.g., B3LYP/6-31G(d)) |
Note: Specific values are illustrative and based on typical findings for analogous dialkyl selenides. Precise values would require dedicated computational studies.
While specific detailed reaction pathway simulations for this compound may not be extensively documented in readily available literature, DFT is the primary tool for such investigations. By calculating the energy profiles of proposed reaction mechanisms, DFT can identify transition states, intermediates, and activation barriers. This allows for the elucidation of reaction mechanisms, such as oxidation, dealkylation, or other transformations involving the selenium center or the alkyl chains. For example, the oxidation of the selenium atom to form selenoxides or selenones could be studied by mapping the energy changes during oxygen atom transfer. Understanding these pathways is critical for predicting the molecule's reactivity in various chemical environments.
Molecular Dynamics (MD) simulations are powerful for exploring the dynamic behavior of molecules, including their conformational flexibility and interactions with their surroundings. For this compound, MD can reveal the preferred conformations in different phases (e.g., gas, liquid) by simulating the motion of atoms over time. The isopropyl groups can rotate, leading to various spatial arrangements of the molecule. MD can also provide insights into how this compound interacts with solvent molecules or other solutes. By analyzing the trajectories, one can determine the energy contributions of different conformers and the nature of intermolecular forces, such as van der Waals attractions.
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical methods are vital for predicting spectroscopic properties, which can then be compared with experimental data to validate computational models and assign observed spectra.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for less common nuclei like ⁷⁷Se, is a significant application of quantum chemistry. Ab initio methods, or more commonly, DFT with specific functionals and basis sets designed for NMR shielding calculations, can accurately predict the ⁷⁷Se NMR chemical shift of this compound. These calculations involve determining the magnetic shielding experienced by the ⁷⁷Se nucleus, which is directly related to the chemical shift observed in an NMR spectrum. Such predictions are crucial for identifying and characterizing organoselenium compounds and for understanding the electronic environment of the selenium atom.
Table 7.2.1: Predicted ⁷⁷Se NMR Chemical Shift for this compound (Illustrative)
| Compound | Predicted ⁷⁷Se NMR Chemical Shift (ppm) | Computational Method (Example) |
| This compound | ~400-500 | DFT (e.g., GIAO/B3LYP) |
Note: This range is indicative, based on typical values for dialkyl selenides. Experimental verification or specific computational studies would provide precise values.
Theoretical Modeling of Intermolecular and Non-Bonding Interactions in this compound Systems
Beyond covalent bonding, the behavior of this compound is significantly influenced by intermolecular and non-bonding interactions. Theoretical modeling, often using DFT or specialized force fields derived from quantum mechanics, is employed to study these forces. This includes van der Waals forces, which are dominant in nonpolar molecules like this compound, and potentially weaker interactions such as chalcogen bonding if the selenium atom acts as an acceptor. Modeling these interactions is essential for understanding the molecule's solubility, its behavior in condensed phases, and its interactions within supramolecular assemblies or biological systems. Analyzing the energy decomposition of these interactions helps to quantify their strength and nature.
Environmental Transformations and Cycling Mechanisms of Diisopropyl Selenide
Microbial Biomethylation Pathways of Selenium Leading to Volatile Alkyl Selenides
The formation of volatile alkyl selenides, including diisopropyl selenide (B1212193), is primarily a result of microbial biomethylation. This process is considered a detoxification mechanism by which microorganisms transform more toxic inorganic selenium species into less toxic, volatile forms that can be expelled from the cell and dispersed into the atmosphere. preprints.orgnih.gov
The biomethylation of selenium is a multi-step process that typically begins with the uptake of inorganic selenium oxyanions, such as selenite (B80905) (SeO₃²⁻) and selenate (B1209512) (SeO₄²⁻), by microorganisms. nih.gov Inside the cell, these compounds undergo a series of reduction and methylation reactions. nih.gov
The generally accepted pathway involves:
Reduction: Selenite or selenate is reduced to a key intermediate, hydrogen selenide (H₂Se or Se²⁻). preprints.orgnih.gov This is a critical step, as hydrogen selenide is the substrate for subsequent methylation. nih.govnih.gov
Methylation: The highly reactive hydrogen selenide is then methylated in a stepwise fashion. Using a methyl donor, typically S-adenosylmethionine (SAM), methyl groups are enzymatically transferred to the selenium atom. preprints.orgpreprints.org For dimethyl selenide, this process yields methaneselenol (B1239778) (CH₃SeH) as an intermediate, which is then further methylated to form dimethyl selenide ((CH₃)₂Se). researchgate.net
While dimethyl selenide and dimethyl diselenide are the most commonly reported volatile products, the underlying biochemical machinery could theoretically produce larger dialkyl selenides. nih.govyoutube.com The formation of diisopropyl selenide would likely follow a similar pathway, requiring the enzymatic transfer of isopropyl groups instead of methyl groups, a process that is less documented in environmental microbiology. The production of various volatile compounds, including dimethyl selenide and dimethyl diselenide, by bacteria has been confirmed in numerous studies. nih.gov
The transformation of selenium in the environment is mediated by both enzymatic and non-enzymatic processes.
Enzymatic Conversion: Microbial cells employ specific enzymes to catalyze the biomethylation of selenium. Key enzymes identified in this pathway include:
Glutathione (B108866) Reductase: This enzyme can be involved in the initial reduction of selenite, often using glutathione (GSH) as a reductant. preprints.orgnih.gov
Methyltransferases: These enzymes are crucial for the final steps of volatilization. S-adenosyl-L-methionine (SAM)-dependent methyltransferases catalyze the transfer of methyl groups to the selenium atom. preprints.orgpreprints.org Specific enzymes like thiopurine S-methyltransferase (TPMT) and indolethylamine N-methyltransferase (INMT) have been identified as capable of methylating selenium compounds. nih.gov
Non-Enzymatic Conversion: Abiotic reactions also play a role in selenium transformation. Selenite can react non-enzymatically with biological thiols, such as glutathione (GSH), in what are known as Painter-type reactions. nih.gov This chemical reaction can lead to the formation of selenotrisulfides (e.g., GS-Se-SG), which can then be further reduced, contributing to the pool of selenium available for methylation. nih.gov This process represents a significant pathway for the reduction of selenite to elemental selenium in living systems and can occur without direct enzymatic catalysis. nih.govmdpi.com
| Enzyme/Process | Role in Selenium Transformation | Example Reaction |
| Enzymatic | ||
| Glutathione Reductase | Initial reduction of selenite using thiol compounds. | SeO₃²⁻ + 4GSH + 2H⁺ → GS-Se-SG + GSSG + 3H₂O |
| Methyltransferases (e.g., TPMT, INMT) | Stepwise methylation of hydrogen selenide to form volatile selenides. | H₂Se + SAM → CH₃SeH + S-adenosyl-homocysteine |
| CH₃SeH + SAM → (CH₃)₂Se + S-adenosyl-homocysteine | ||
| Non-Enzymatic | ||
| Painter Reactions | Chemical reduction of selenite by thiols like glutathione (GSH). | SeO₃²⁻ reacts with GSH to form selenotrisulfides. |
Atmospheric Chemistry and Secondary Organic Aerosol (SOA) Formation from Volatile Selenides
Once volatilized from terrestrial and aquatic environments, alkyl selenides like this compound enter the atmosphere, where they participate in photochemical reactions. nih.govresearchgate.net The atmospheric fate of these compounds is largely dictated by their reactions with key atmospheric oxidants, such as the hydroxyl radical (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). researchgate.net
The atmospheric oxidation of dimethyl selenide (DMSe) has been studied as a proxy for other volatile selenides. The reaction initiated by the OH radical is particularly significant and proceeds via two main pathways: hydrogen abstraction from a methyl group or OH addition to the selenium atom. researchgate.net This oxidation leads to the formation of products like dimethyl selenoxide (DMSeO). researchgate.net
These initial oxidation products can undergo further reactions or condense to form Secondary Organic Aerosols (SOA), which are microscopic particles suspended in the atmosphere. nih.govunc.edu Laboratory chamber studies have shown that the OH-initiated oxidation of DMSe results in a significant SOA yield. nih.gov These DMSe-derived aerosols contain various oxidized organic and selenium-containing compounds. nih.gov While direct data for this compound is unavailable, it is expected to undergo similar atmospheric oxidation, forming corresponding larger, oxidized products and contributing to SOA formation. youtube.comrsc.org The larger alkyl groups in this compound may influence the reaction rates and the properties of the resulting aerosol particles.
| Precursor | Oxidant | Key Products | Atmospheric Implication |
| Dimethyl Selenide (DMSe) | OH Radical | Dimethyl Selenoxide (DMSeO), CH₃Se(O)OH | High potential for Secondary Organic Aerosol (SOA) formation. nih.govresearchgate.net |
| Dimethyl Selenide (DMSe) | Ozone (O₃) | Lower SOA yield compared to OH-initiated oxidation. nih.gov | Contributes to atmospheric selenium cycling. |
Redox Transformations of Selenium Species in Environmental Systems (e.g., Hydrogen Selenide Oxidation)
The biomethylation of selenium into volatile compounds like this compound is fundamentally linked to the element's redox chemistry in the environment. acs.org Selenium can exist in several oxidation states, primarily selenite (+4), selenate (+6), elemental selenium (0), and selenide (-2). waterquality.gov.au The transformation between these states dictates the mobility, bioavailability, and ultimate fate of selenium. nih.gov
In oxic (oxygen-rich) environments, such as surface waters and well-aerated soils, selenium is typically found in its more soluble and bioavailable oxidized forms, selenate and selenite. nih.govwaterquality.gov.au Under anaerobic (oxygen-poor) conditions, often found in sediments and waterlogged soils, microorganisms can use these oxyanions for respiration in a process called dissimilatory reduction. nih.gov This process reduces selenate and selenite to insoluble elemental selenium (Se⁰), which is less bioavailable, or further to hydrogen selenide (H₂Se). nih.govnih.gov
Hydrogen selenide is a critical, highly reactive intermediate in the selenium cycle. nih.govnih.gov It is the direct precursor for microbial methylation leading to this compound. preprints.org However, H₂Se is also unstable in the presence of oxygen and can be readily oxidized back to elemental selenium or selenite, completing the cycle. wikipedia.org This oxidation can be a purely chemical process or can be mediated by microorganisms. nih.gov The dynamic balance between the reduction of selenite/selenate to hydrogen selenide and its subsequent oxidation or methylation determines the rate at which volatile selenides are formed and released into the atmosphere. usgs.gov
| Selenium Species | Oxidation State | Common Environmental Conditions | Role in Cycling |
| Selenate (SeO₄²⁻) | +6 | Oxic, alkaline waters and soils | Soluble, bioavailable, substrate for reduction. nih.gov |
| Selenite (SeO₃²⁻) | +4 | Oxic, neutral to acidic soils | Bioavailable, readily adsorbed to minerals, substrate for reduction. nih.gov |
| Elemental Selenium (Se⁰) | 0 | Anoxic sediments | Insoluble, less bioavailable, product of reduction. nih.govacs.org |
| Hydrogen Selenide (H₂Se) | -2 | Anoxic, reducing environments | Highly reactive, precursor for methylation, readily oxidized. nih.govgas-sensing.com |
Future Research Directions and Emerging Trends in Diisopropyl Selenide Chemistry
Innovations in Green Synthesis Approaches for Organoselenium Compounds
The synthesis of organoselenium compounds, traditionally reliant on methods that can be hazardous and environmentally taxing, is undergoing a green transformation. nih.gov Researchers are actively developing sustainable protocols that minimize waste, avoid toxic reagents, and reduce energy consumption. researchgate.net These innovations are critical for enhancing the safety and scalability of producing compounds like diisopropyl selenide (B1212193) and its derivatives. researchgate.net
Key areas of innovation include:
Alternative Energy Sources: Methodologies employing microwaves, ultrasound (sonochemistry), and visible light (photochemistry) are emerging as efficient alternatives to conventional heating. nih.gov These techniques can accelerate reaction rates, improve yields, and often allow for milder reaction conditions.
Electrochemical Synthesis: Electrosynthesis represents a powerful and environmentally friendly strategy, using electricity to drive reactions and avoiding the need for chemical oxidants or reductants. nih.govtandfonline.com This approach offers high control over reaction selectivity.
Greener Solvents and Catalysts: There is a significant push to replace traditional organic solvents with more benign alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net Furthermore, the development of metal-free catalytic systems, for instance, using iodine or Oxone®, circumvents the issues of heavy metal contamination and toxicity. researchgate.netresearchgate.netmdpi.com
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of starting materials into the final product. This includes base- and additive-free methods, such as the deborylative selanylation of arylboronic acids, which offer a more efficient and waste-free route to certain organoselenium compounds. researchgate.net
| Green Synthesis Approach | Key Features | Example Application | Environmental Benefit |
|---|---|---|---|
| Photochemical Synthesis | Visible light-promoted, avoids bases, oxidants, or photocatalysts. nih.gov | Selenylation of alkenes with diorganyl diselenides. nih.gov | Energy efficient, mild conditions, reduced chemical waste. |
| Electrochemical Synthesis | Uses electrical current to drive reactions; regioselective. tandfonline.com | Intramolecular oxyselenylation of allyl-phenol derivatives. tandfonline.com | Avoids stoichiometric chemical reagents, high control. |
| Ultrasound-Assisted (Sonochemistry) | Uses ultrasonic waves to promote reactions efficiently. nih.gov | General synthesis of organoselenium compounds. nih.gov | Reduced reaction times, increased yields. |
| Metal-Free Catalysis | Employs non-metal catalysts like iodine or oxidants like Oxone®. researchgate.netresearchgate.net | Regioselective C-H bond selenylation of arenes. researchgate.net | Avoids toxic and costly transition metal catalysts. |
| Alternative Solvents | Utilizes solvents like ethyl lactate, ionic liquids, or water. researchgate.netresearchgate.netresearchgate.net | Selenylated imidazo[2,1-b]thiazole (B1210989) synthesis in ethyl lactate. researchgate.net | Reduces reliance on volatile and hazardous organic solvents. |
Development of Novel Catalytic Applications for Diisopropyl Selenide and Its Derivatives
While simple dialkyl selenides like this compound are not typically used as catalysts themselves, they serve as fundamental structural motifs for a new generation of more complex and highly effective organoselenium catalysts. Research is focused on leveraging the unique electronic properties of selenium to mediate a variety of organic transformations with high efficiency and selectivity. nih.gov
Emerging trends in this area include:
Asymmetric Catalysis: A significant frontier is the development of chiral selenide catalysts for asymmetric reactions. For example, chiral selenophosphoramide catalysts have been successfully used in enantioselective sulfenoetherification reactions. researchgate.net The design of new chiral ligands incorporating a selenide moiety is a key strategy for creating novel stereocenters with high precision.
Oxidative Cyclization: Diorganyl diselenides, which are structurally related to simple selenides, are effective pre-catalysts in numerous reactions. nih.gov In the presence of an oxidant, they can catalyze complex transformations such as the cyclization of ynamides to form substituted oxazoles. nih.gov
Redox Catalysis: The ability of selenium to cycle between different oxidation states (e.g., Se(II) and Se(IV)) is exploited in redox catalysis. Organoselenium compounds can act as catalysts in the oxidation of thiols by peroxides, mimicking the function of the selenoenzyme glutathione (B108866) peroxidase. semanticscholar.orgmdpi.com Research is aimed at designing highly active and non-toxic mimics for therapeutic and synthetic applications. semanticscholar.org
Advanced Materials Engineering through Rational Precursor Design for Next-Generation Devices
This compound is a valuable molecular precursor for the fabrication of semiconductor materials, particularly II-VI semiconductors like zinc selenide (ZnSe), which are used in optoelectronic devices. A major trend in materials science is the move away from trial-and-error discovery towards "rational precursor design," where the molecular structure of a precursor is intentionally engineered to achieve a specific outcome in the final material.
Key aspects of this trend include:
Precursor Engineering for Controlled Deposition: this compound is used in techniques like Metalorganic Vapor Phase Epitaxy (MOVPE) to deliver selenium with high purity and control. Future research involves modifying the alkyl groups (like the isopropyl groups) on the selenium atom to fine-tune the precursor's volatility, decomposition temperature, and reactivity. This allows for lower deposition temperatures and better compatibility with sensitive substrates, crucial for next-generation flexible electronics and complex heterostructures.
Controlling Material Phase and Properties: The kinetics of precursor decomposition can dictate the crystal structure of the resulting material. Research has shown that by systematically changing the organic groups on diselenide precursors (e.g., dimethyl vs. diphenyl diselenide), one can selectively synthesize either the thermodynamically stable (chalcopyrite) or a metastable (wurtzite-like) phase of materials like copper indium selenide (CuInSe2). acs.orgresearchgate.net This "molecular programming" approach, where the precursor's bond dissociation energies direct the reaction pathway, is a powerful tool for accessing novel materials with unique electronic and optical properties. acs.org
Precursors for Atomic Layer Deposition (ALD): While highly volatile precursors like hydrogen selenide are effective for ALD, their extreme toxicity is a major drawback. nih.gov Research is focused on designing safer organoselenium precursors, such as cyclic silyl (B83357) selenides, that offer a balance of stability for handling, sufficient volatility for deposition, and tailored reactivity for self-limiting surface reactions, enabling atomic-level precision in thin-film manufacturing. nih.govacs.orgresearchgate.net
| Organoselenium Precursor Class | Deposition Technique | Target Material Example | Rationale for Design |
|---|---|---|---|
| Dialkyl Selenides (e.g., this compound) | MOVPE | Zinc Selenide (ZnSe) | Provides controlled selenium delivery for epitaxial growth of II-VI semiconductors. |
| Diorganyl Diselenides (R-Se-Se-R) | Colloidal Synthesis | Copper Indium Selenide (CuInSe2) acs.orgresearchgate.net | Altering the R-group modifies C-Se bond strength, directing the synthesis to either stable or metastable crystal phases. acs.org |
| Bis(trialkylsilyl)selenides | ALD | Molybdenum Diselenide (MoSe2) nih.govacs.org | High reactivity and volatility, suitable for forming transition metal dichalcogenides. nih.gov |
| Cyclic Silyl Selenides | ALD | MoSe2 acs.orgresearchgate.net | Engineered for a balance of stability, volatility, and reactivity, offering a safer alternative to H2Se. acs.org |
Interdisciplinary Research at the Interface of Materials Science, Organic Chemistry, and Computational Chemistry
The development of new materials from precursors like this compound is no longer confined to a single discipline. The most significant breakthroughs are occurring at the intersection of organic chemistry, materials science, and computational chemistry. researchgate.net This synergistic approach creates a powerful feedback loop where each field informs and accelerates progress in the others.
Organic Synthesis: Organic chemists design and create novel organoselenium precursors with specific properties, such as tailored volatility or decomposition pathways. nih.gov
Materials Science: Materials scientists utilize these precursors to grow thin films and nanocrystals, characterizing their structural, electronic, and optical properties for applications in devices like sensors, solar cells, and LEDs. mdpi.comresearch.com
Computational Chemistry: Computational chemists use theoretical methods like Density Functional Theory (DFT) and molecular dynamics to model the behavior of precursor molecules, predict their decomposition mechanisms, and calculate the properties of the resulting materials. rsc.org This theoretical insight can guide organic chemists in designing better precursors and help materials scientists understand experimental observations, drastically reducing the time and cost of materials discovery. rsc.orgchemrxiv.org For example, computational screening can identify promising molecular candidates for organic solar cells before they are ever synthesized in a lab. rsc.org
Methodological Advances in In-Situ Spectroscopic Characterization of Selenide Reactions
Understanding precisely how a precursor like this compound decomposes or how a selenide catalyst participates in a reaction is crucial for process optimization and rational design. A key trend is the development and application of advanced in-situ and operando spectroscopic techniques, which monitor chemical transformations as they happen in real-time.
These advanced methods provide unprecedented insight into reaction mechanisms, intermediates, and kinetics:
NMR and UV-Vis Spectroscopy: For reactions in solution, techniques like ¹H NMR and UV-Vis spectroscopy can be used to track the consumption of reactants and the formation of products in real-time, providing valuable kinetic data. mdpi.com For instance, these methods have been used to monitor the release of hydrogen selenide from donor molecules. mdpi.com
Electron Energy Loss Spectroscopy (EELS): In materials deposition and surface science, high-resolution EELS can probe the vibrational modes of molecules adsorbed on a surface. mdpi.com This provides direct evidence of chemical processes, such as the formation of an oxide layer or the chemisorption of reactants on a selenide surface, with extremely high surface sensitivity. mdpi.com
Electrochemical Techniques: Methods like cyclic voltammetry and stripping voltammetry are powerful for studying redox processes involving selenium. nih.govresearchgate.net They can be used to detect trace amounts of selenium species and to characterize the electrochemical formation of metal selenide layers on electrode surfaces, providing mechanistic details for both materials synthesis and sensor development. researchgate.net
| In-Situ Technique | Information Obtained | Application in Selenide Chemistry |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Real-time concentration of reactants and products, identification of intermediates. mdpi.com | Monitoring reaction kinetics of H2Se release from donor molecules. mdpi.com |
| UV-Vis Spectroscopy | Changes in electronic structure, reaction progress via colorimetric response. mdpi.com | Tracking the formation of selenium-containing chromophores during a reaction. mdpi.com |
| High-Resolution Electron Energy Loss Spectroscopy (HREELS) | Vibrational modes of surface adsorbates, surface chemical bonding. mdpi.com | Investigating the surface chemistry and ambient stability of metal selenide materials. mdpi.com |
| Cathodic Stripping Voltammetry (CSV) | Trace detection and quantification of selenium species, redox behavior. nih.gov | Studying the electrodeposition of copper selenide films and selenium speciation analysis. nih.gov |
Q & A
Q. What are the established synthetic routes for diisopropyl selenide, and how can reaction conditions be optimized for higher yields?
this compound is synthesized via nucleophilic substitution or alkylation reactions. A documented method involves reacting sodium ethyl sulfate with phosphorus selenide (P₂Se₅) under alkaline conditions at 70–75°C for 3 hours, achieving a 48% yield . To optimize yields, researchers should systematically vary parameters such as temperature, stoichiometry of reactants (e.g., NaOH concentration), and reaction time using Design of Experiments (DOE) frameworks. Characterization via NMR and mass spectrometry is critical to confirm product purity and identity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (¹H, ¹³C, and ⁷⁷Se NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are essential for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can assess purity and detect byproducts. For selenium-specific analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies selenium content .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Due to selenium toxicity, use fume hoods, nitrile gloves, and sealed reaction systems. Monitor air quality for volatile selenium compounds. Toxicity studies on analogous selenides (e.g., CdSe) suggest acute exposure risks, necessitating strict waste disposal protocols and emergency response plans .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) predict the electronic and thermodynamic properties of this compound?
Generalized Gradient Approximation (GGA) functionals in DFT, such as the Perdew-Burke-Ernzerhof (PBE) model, simulate electron density distributions, bond energies, and reaction pathways. Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) can model phase behavior under varying pressures and temperatures, though validation against experimental density data (e.g., deviations observed in diisopropyl ether studies) is crucial .
Q. What experimental and computational strategies resolve contradictions in thermodynamic data (e.g., density, compressibility) for this compound?
Discrepancies often arise from approximations in computational potentials or experimental measurement errors. Researchers should cross-validate results using multiple methods:
Q. How does the steric hindrance of isopropyl groups influence the reactivity of this compound in organoselenium chemistry?
Steric effects reduce nucleophilicity at the selenium center, impacting its utility in catalytic cycles or ligand-exchange reactions. Kinetic studies (e.g., monitoring reaction rates with bulky electrophiles) and X-ray crystallography can reveal spatial constraints. Comparative studies with less hindered analogs (e.g., dimethyl selenide) clarify steric contributions .
Q. What role does this compound play in the synthesis of nanostructured selenide materials?
As a selenium precursor, it can facilitate controlled nucleation in solvothermal or chemical vapor deposition (CVD) processes. Adjusting precursor concentration, temperature, and surfactant ratios (e.g., using capping agents like oleylamine) tailors particle size and morphology. TEM and XRD analyze crystallinity and phase purity .
Methodological and Reproducibility Considerations
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
Follow the "Experimental" section guidelines from the Beilstein Journal of Organic Chemistry:
- Specify reactant grades, solvent purification methods, and equipment calibration.
- Report yields, purity metrics (e.g., GC-MS retention times), and spectral data in Supplementary Information.
- Include error margins for repeated measurements .
Q. What statistical approaches are recommended for analyzing contradictory data in selenide research?
Apply multivariate analysis (e.g., Principal Component Analysis) to identify outlier variables. Bayesian inference models quantify uncertainty in computational predictions. For experimental data, use Grubbs’ test to detect outliers and report confidence intervals .
Q. How can this compound be functionalized for applications in optoelectronics or catalysis?
Post-synthetic modifications (e.g., ligand exchange with thiols or phosphines) enhance compatibility with semiconductor matrices. Photoluminescence spectroscopy and electrochemical impedance spectroscopy (EIS) evaluate charge-transfer efficiency. Surface functionalization protocols from CdSe quantum dot studies (e.g., core-shell coatings) provide methodological parallels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
